Product packaging for Diethylamine NONOate diethylammonium salt(Cat. No.:CAS No. 56329-27-2)

Diethylamine NONOate diethylammonium salt

Cat. No.: B3427041
CAS No.: 56329-27-2
M. Wt: 206.29 g/mol
InChI Key: BCWUDVHLRZWMBE-UHFFFAOYSA-N
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Description

Significance as a Nitric Oxide Donor in Experimental Biology

Nitric oxide is a critical signaling molecule involved in numerous physiological processes, including vasodilation, neurotransmission, immune response, and inflammation nih.govontosight.ai. Dysregulation of NO bioavailability is implicated in various pathologies nih.gov. DEA NONOate serves as a convenient and predictable source of NO, allowing researchers to study these processes in vitro and in vivo nih.govontosight.ai. By introducing controlled amounts of NO into experimental systems, researchers can elucidate the mechanisms by which NO exerts its effects, such as activating soluble guanylate cyclase (sGC) to produce cyclic guanosine (B1672433) monophosphate (cGMP) ontosight.ai, or influencing cellular signaling pathways like the stress-activated MAPKs p38 and JNK researchgate.net. Its utility extends to studying NO's role in plant physiology, where it has been shown to inhibit high-affinity ammonium (B1175870) uptake and nitrate (B79036) reductase activity oup.com. Furthermore, DEA NONOate has been employed in studies investigating its interaction with transition metal complexes, such as cobalamins, demonstrating direct transfer of a nitroxyl (B88944) moiety nih.gov.

Advantages of DEA NONOate as a Research Tool for Nitric Oxide Studies

The widespread use of DEA NONOate in research is attributed to several key advantages that differentiate it from other NO donors.

A primary advantage of DEA NONOate is its predictable and controllable nitric oxide release kinetics nih.govfrontiersin.org. It decomposes via a pH-dependent, first-order, acid-catalyzed process, releasing NO and diethylamine (B46881) (DEA) nih.govahajournals.org. The rate of NO release is influenced by factors such as pH and temperature nih.govfrontiersin.org. For instance, at pH 7.4, DEA NONOate exhibits a half-life of approximately 2 minutes at 37°C and 16 minutes at 22-25°C caymanchem.comfocusbiomolecules.comresearchgate.netresearchgate.netvwr.com. This controlled release allows researchers to mimic physiological NO concentrations and study the dose- and time-dependent effects of NO. The predictable kinetics are crucial for experimental design, enabling researchers to precisely time NO exposure and observe subsequent biological responses nih.govfrontiersin.org.

DEA NONOate undergoes spontaneous decomposition without requiring metabolic or redox activation nih.govfrontiersin.orgtandfonline.com. This clean decomposition process yields the parent amine (diethylamine) and nitric oxide nih.govahajournals.org. Under anaerobic conditions, the decomposition is described as a first-order, acid-catalyzed process nih.gov. Importantly, DEA NONOate decomposes cleanly into diethylamine and NO, and experiments have confirmed that neither aquacobalamin (B1421323) nor hydroxycobalamin react with NO itself, but rather with the NONOate complex directly nih.gov. The decomposition is nearly instantaneous at pH 5.0 or lower focusbiomolecules.comresearchgate.netfocusbiomolecules.com. The stability of DEA NONOate in alkaline solutions (e.g., 0.01 M NaOH) allows for the preparation of stock solutions that are stable for up to 24 hours at 0°C researchgate.netcaymanchem.com.

DEA NONOate demonstrates compatibility with a wide range of experimental systems. It can be readily dissolved in aqueous buffers, such as phosphate-buffered saline (PBS) at pH 7.2, with a solubility of approximately 10 mg/ml researchgate.net. Its solubility in organic solvents like ethanol (B145695), DMSO, and DMF also facilitates its use in various preparations caymanchem.comresearchgate.net. Researchers have successfully employed DEA NONOate in cell cultures, tissue studies, and even in studies involving cobalamins researchgate.netoup.comnih.gov. Its ability to release NO in aqueous solutions makes it suitable for direct addition to cell media or buffer systems, allowing for straightforward investigation of NO's cellular and molecular effects ontosight.airesearchgate.netresearchgate.net.

Data Tables

Table 1: Half-life of DEA NONOate under Various Conditions

Temperature (°C)pHBufferHalf-life (t½)Reference
377.40.1 M Phosphate2 minutes caymanchem.comfocusbiomolecules.comresearchgate.netresearchgate.netvwr.com
22-257.40.1 M Phosphate16 minutes caymanchem.comfocusbiomolecules.comresearchgate.netresearchgate.netvwr.com
~5 (acidic)~5.0-Instantaneous focusbiomolecules.comresearchgate.netfocusbiomolecules.com
10.8010.800.30 M CAPS≥ 1 week nih.govbrasch-group.com

Table 2: Solubility of DEA NONOate

Solvent/BufferSolubilityReference
Ethanol~25 mg/ml researchgate.net
DMSO~2 mg/ml caymanchem.comresearchgate.net
DMF~2 mg/ml caymanchem.comresearchgate.net
PBS (pH 7.2)~10 mg/ml researchgate.net
WaterSoluble focusbiomolecules.comfocusbiomolecules.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H22N4O2 B3427041 Diethylamine NONOate diethylammonium salt CAS No. 56329-27-2

Properties

IUPAC Name

diethylamino-hydroxyimino-oxidoazanium;N-ethylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11N3O2.C4H11N/c1-3-6(4-2)7(9)5-8;1-3-5-4-2/h8H,3-4H2,1-2H3;5H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCWUDVHLRZWMBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC.CCN(CC)[N+](=NO)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56329-27-2
Record name Diethylamine NONOate diethylammonium salt
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Chemical Synthesis and Characterization for Research Purposes

Laboratory Synthesis Methodologies of Diazeniumdiolates (NONOates)

The synthesis of diazeniumdiolates is achieved through the reaction of nitric oxide with a nucleophile, typically a secondary amine. frontiersin.orgnih.gov This process yields the characteristic [N(O)NO]⁻ functional group. frontiersin.org

A primary method for synthesizing DEA NONOate and other secondary amine diazeniumdiolates involves the direct, high-pressure reaction of the corresponding amine with nitric oxide gas. frontiersin.org In a typical laboratory procedure, a solution of diethylamine (B46881) in a suitable solvent is placed in a pressure vessel. The vessel is then charged with pure nitric oxide gas at pressures often ranging from 40 to 50 pounds per square inch (psi).

The reaction proceeds as the nitric oxide reacts with the secondary amine, leading to the formation of the diethylamine diazeniumdiolate anion, which then pairs with the diethylammonium (B1227033) cation. This reaction is generally conducted in the absence of oxygen. nih.gov The formation of the product often results in its precipitation from the reaction mixture as a solid.

Achieving high purity is critical for research applications. Following the synthesis reaction, the crude product is typically isolated and purified using standard laboratory techniques. A common initial step involves collecting the precipitated solid by filtration. The collected solid is then washed with a suitable solvent, such as acetonitrile, to remove unreacted starting materials and soluble impurities. Finally, the purified product is dried under a vacuum to remove any residual solvent.

For certain diazeniumdiolates, chemical derivatization can be employed as a strategy to facilitate purification and enhance stability. nih.gov One such method is O²-alkylation, which converts the ionic diazeniumdiolate into a more stable, neutral prodrug form. These derivatives can be purified using techniques like column chromatography and later deprotected if the ionic form is required.

Analytical Techniques for Compound Verification and Purity Assessment

A suite of analytical methods is employed to confirm the identity, structure, and purity of synthesized DEA NONOate. These techniques provide critical data on the molecular structure and sample integrity.

Spectroscopy is a cornerstone of diazeniumdiolate characterization. Ultraviolet-Visible (UV-Vis) spectroscopy is particularly useful for quantifying aqueous solutions of DEA NONOate, which exhibits a characteristic strong absorbance maximum (λmax) around 250 nm. caymanchem.comcaymanchem.comresearchgate.net This absorbance is attributed to the [N(O)NO]⁻ chromophore and its disappearance over time can be used to monitor the decomposition of the compound and the release of nitric oxide. researchgate.netacs.org

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, provides detailed information about the molecular structure, confirming the presence of the diethylamino groups and their chemical environment. researchgate.netsigmaaldrich.com High-Resolution Mass Spectrometry (HRMS) is used to determine the precise mass of the molecule, further confirming its elemental composition. nih.gov Fourier-Transform Infrared (FTIR) spectroscopy can identify the characteristic vibrational frequencies of the chemical bonds within the molecule, including those of the N-N and N-O bonds in the diazeniumdiolate functional group. researchgate.net

Analytical TechniqueTypical Finding for DEA NONOateReference
UV-Vis Spectroscopyλmax ≈ 250 nm (in aqueous buffer) caymanchem.comcaymanchem.comresearchgate.net
¹H NMRSignals corresponding to the ethyl groups of the diethylamine and diethylammonium moieties. researchgate.netsigmaaldrich.com
¹³C NMRSignals corresponding to the ethyl carbons. researchgate.net
HRMSProvides exact mass for molecular formula confirmation (e.g., for related diazeniumdiolates). nih.gov
FTIRCharacteristic absorptions for N-N and N-O stretching vibrations. researchgate.net

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is used to verify the empirical formula of the synthesized product. While it is a standard method for many pure organic compounds, its application to ionic diazeniumdiolates like DEA NONOate can be challenging. These salts are often hygroscopic, meaning they readily absorb moisture from the atmosphere. This property can interfere with obtaining accurate and reproducible elemental composition data. However, elemental analysis has been successfully applied to characterize related compounds, such as metal complexes of diazeniumdiolates. researchgate.net

Nitric Oxide Release Mechanisms and Kinetics in Experimental Systems

Spontaneous Dissociation and Nitric Oxide Generation

DEA NONOate belongs to the family of diazeniumdiolates (NONOates), which are designed to release nitric oxide (NO) spontaneously when dissolved in aqueous solutions nih.govtandfonline.combiotium.comresearchgate.netfrontiersin.orgaai.org. This dissociation is typically a clean, first-order process, meaning the rate of decomposition is directly proportional to the concentration of the DEA NONOate present nih.govcaymanchem.comresearchgate.netcaymanchem.comnih.gov. Upon decomposition, DEA NONOate liberates nitric oxide (NO) and its corresponding amine, diethylamine (B46881) (DEA) nih.govphysiology.org. Studies indicate that each molecule of DEA NONOate can liberate approximately 1.5 moles of NO caymanchem.comresearchgate.netcaymanchem.comnih.govpubcompare.ai. While some NONOates can theoretically yield up to two moles of NO per molecule, the specific stoichiometry for DEA NONOate is established at 1.5 moles of NO nih.govresearchgate.net. This decomposition occurs without the need for external activation, such as redox processes or enzymatic activity, making it a reliable source of NO in various experimental setups nih.govtandfonline.com.

Factors Influencing Nitric Oxide Release Kinetics

The rate at which DEA NONOate releases nitric oxide is not constant but is significantly influenced by environmental conditions, primarily pH and temperature.

pH Dependence of Decomposition

The decomposition of DEA NONOate and, consequently, the rate of NO release, is highly dependent on the pH of the surrounding medium nih.govtandfonline.comnih.govmdpi.com. NONOates are generally more stable in alkaline conditions and tend to decompose more readily in the presence of protons, particularly at acidic pH levels nih.gov. For instance, the decomposition of DEA NONOate is reported to be nearly instantaneous at pH 5.1 researchgate.netmdpi.com. In contrast, at higher pH values, the decomposition rate decreases. Specifically, the decomposition of DEA NONOate is very slow above pH 10.80, while it becomes considerably faster below pH 9.50 nih.gov.

Temperature Effects on Release Rate

Temperature plays a crucial role in modulating the kinetics of NO release from DEA NONOate nih.govtandfonline.comphysiology.org. Higher temperatures accelerate the decomposition process, leading to a faster rate of NO generation. This temperature sensitivity allows for some degree of control over the NO release profile.

The half-life (t½) of DEA NONOate, representing the time taken for half of the compound to decompose and release NO, varies with temperature:

At 37°C and pH 7.4, the half-life is approximately 2 minutes caymanchem.comresearchgate.netcaymanchem.commdpi.com. Other studies report similar values, such as 2.1 minutes at 37°C physiology.org or a rate constant (k) of 0.47 ± 0.10 min⁻¹ at 37°C and pH 7.4 nih.gov.

At cooler temperatures, specifically 22-25°C and pH 7.4, the half-life is extended to approximately 16 minutes caymanchem.comresearchgate.netcaymanchem.commdpi.com. A study also noted a half-life of 8 minutes at 22°C and pH 7.4 physiology.org.

At 25°C and pH 7.0, the decomposition rate constant (k) is reported as approximately 0.0007 s⁻¹, which converts to approximately 0.042 min⁻¹ researchgate.net.

Preliminary investigations suggest that the decomposition of DEA NONOate has an activation energy of approximately 100 kJ/mol nih.gov.

Stoichiometry of Nitric Oxide Liberation

The quantitative release of nitric oxide from DEA NONOate is a key characteristic for experimental design. Each mole of DEA NONOate is reported to liberate approximately 1.5 moles of NO caymanchem.comresearchgate.netcaymanchem.comnih.govpubcompare.ai. This stoichiometry is consistent across various studies, providing a reliable basis for calculating NO concentrations in experimental systems.

Formation of Decomposition Products (e.g., Diethylamine)

The primary decomposition products of DEA NONOate are nitric oxide (NO) and diethylamine (DEA) nih.govphysiology.org. In most experimental contexts, the amine moiety is considered the residual metabolite after NO has been released nih.gov. Under specific experimental conditions, such as reactions with aquacobalamin (B1421323), N-nitrosodiethylamine (DEA-NO) has also been identified as a non-cobalamin reaction product alongside diethylamine and NO nih.gov.

Data Tables

Table 1: DEA NONOate Nitric Oxide Release Kinetics

Condition (Temperature, pH)Half-life (t½)Rate Constant (k)Moles of NO / Mole of DEA NONOateCitation(s)
37°C, pH 7.4~2 min0.47 ± 0.10 min⁻¹1.5 caymanchem.comresearchgate.netcaymanchem.comnih.govphysiology.orgpubcompare.aimdpi.com
22-25°C, pH 7.4~16 min-1.5 caymanchem.comresearchgate.netcaymanchem.compubcompare.aimdpi.com
25°C, pH 7.0-~0.042 min⁻¹- researchgate.net

Note: Rate constant (k) values are derived from half-life (t½) using the formula k = ln(2)/t½ where applicable, or directly reported.

Table 2: Solubility of DEA NONOate

SolventSolubilityCitation(s)
Water (PBS, pH 7.2)>10 mg/mL researchgate.netcaymanchem.com
Ethanol (B145695)~25 mg/mL researchgate.netcaymanchem.com
Methanol>25 mg/mL krackeler.com
Dimethyl Sulfoxide (B87167) (DMSO)~2 mg/mL researchgate.netcaymanchem.com
Dimethylformamide (DMF)~2 mg/mL researchgate.netcaymanchem.com

Compound Name List

DEA NONOate (Diethylamine NONOate, DEA/NO)

Nitric Oxide (NO)

Diethylamine (DEA)

N-nitrosodiethylamine (DEA-NO)

Methodologies for Nitric Oxide Detection and Quantification in Research

Chromatographic Analysis of Nitric Oxide-Related Species

Chromatography is indispensable for separating and identifying various species involved in NO signaling, including the parent NO donor, its decomposition products, and reaction intermediates.

High-Performance Liquid Chromatography (HPLC) for Decomposition Products and Detection

HPLC is a widely employed technique for the analysis of NO donor decomposition products, primarily nitrite (B80452) (NO₂⁻) and nitrate (B79036) (NO₃⁻), which are stable end-products of NO oxidation researchgate.netresearchgate.net. DEA NONOate, upon releasing NO, will eventually lead to the formation of these oxidized species in biological or aqueous environments.

Analytical methods often involve the derivatization of nitrite to form a more easily detectable compound. A common approach utilizes 2,3-diaminonaphthalene (B165487) (DAN) to react with nitrite under acidic conditions, forming the highly fluorescent 2,3-naphthotriazole (NAT) researchgate.netresearchgate.net. This derivatization allows for sensitive detection using fluorescence detectors. Nitrate can be analyzed similarly after its enzymatic conversion to nitrite using nitrate reductase researchgate.netresearchgate.net.

HPLC systems typically employ reversed-phase C18 columns, with mobile phases consisting of gradients of water and acetonitrile, often with acidic modifiers like trifluoroacetic acid or formic acid to optimize separation and peak shape researchgate.netnih.govmdpi.comb-cdn.netnih.govscielo.brrsc.org. Detection is commonly performed using UV-Vis detectors, with specific wavelengths chosen based on the analytes or their derivatives mdpi.comb-cdn.netnih.govscielo.brresearchgate.net. For instance, monitoring at 380 nm or 550 nm has been reported for certain NO-related analyses researchgate.netfao.orgnih.gov.

Research Findings: Studies have demonstrated the utility of HPLC in monitoring the reaction kinetics of NO donors and quantifying the resulting nitrite and nitrate levels researchgate.netnih.govmdpi.com. For example, HPLC analysis has been used to compare the NO release rates of different NONOates by measuring the accumulation of their stable oxidation products researchgate.net. The separation of various reaction products formed from DEA NONOate in different media has also been achieved using HPLC, aiding in the identification of reaction pathways nih.govmdpi.com.

Typical HPLC Conditions for Nitrite/Nitrate Analysis

Analyte(s)Column TypeMobile Phase CompositionDetection MethodReference(s)
Nitrite (via DAN)C18Acetonitrile/Water gradient with acid modifierFluorescence researchgate.netresearchgate.net
Nitrate (via reduction to nitrite)C18Acetonitrile/Water gradient with acid modifierFluorescence researchgate.netresearchgate.net
General NO decomposition productsC18 LunaAcetonitrile/Water gradient (e.g., 30-90% acetonitrile)UV-Vis (e.g., 380 nm) nih.govmdpi.com
Nitrosyl compoundsRP C18Water/Acetonitrile gradient with acid modifier (e.g., 0.1% TFA)UV-Vis (e.g., 300 nm) scielo.br
N-nitrosaminesRP C8/C18Water/Acetonitrile gradientUV-Vis (e.g., 230-233 nm) b-cdn.net

Liquid Chromatography-Mass Spectrometry (LC-MS) for Reaction Mechanism Analysis

LC-MS combines the separation capabilities of HPLC with the high sensitivity and specificity of mass spectrometry, making it an invaluable tool for dissecting complex reaction mechanisms and identifying transient intermediates or low-concentration products nih.govb-cdn.netchinesechemsoc.orgnih.govnih.govacs.orgresearchgate.netrsc.orgacs.org.

In the context of DEA NONOate, LC-MS can be employed to:

Quantify Nitric Oxide: NO itself is highly reactive and has a very short lifespan, making direct measurement challenging. However, NO can be quantitatively trapped by specific reagents, such as 2-(4-carboxyphenyl)-4,5-dihydro-4,4,5,5-tetramethyl-1H-imidazolyl-1-oxy-3-oxide (carboxy-PTIO), to form a stable adduct, carboxy-PTI. This adduct can then be quantified using LC-MS, allowing for the determination of NO concentrations with detection limits as low as 5 nM nih.govresearchgate.netresearchgate.netresearchgate.net.

Identify Reaction Intermediates and Products: LC-MS can identify various species formed during the decomposition of DEA NONOate or its interactions with other molecules. For example, studies have used LC-MS to monitor the formation of S-nitrosated products when DEA NONOate reacts with thiols, providing insights into the chemical pathways involved chinesechemsoc.orgnih.govacs.orgrsc.org. The analysis of reaction mixtures from DEA NONOate with other compounds has revealed the formation of specific adducts and breakdown products, aiding in the elucidation of reaction mechanisms nih.govchinesechemsoc.orgrsc.org.

Analyze Complex Biological Matrices: LC-MS is particularly useful for analyzing NO production in complex biological samples, such as cell lysates or tissue extracts, where matrix interference can be significant for other detection methods acs.org.

The analytical setups for LC-MS typically involve reversed-phase columns (e.g., C18) with various mobile phase compositions, coupled to mass spectrometers equipped with electrospray ionization (ESI) sources nih.govb-cdn.netchinesechemsoc.orgnih.govacs.orgresearchgate.netrsc.orgacs.org. Tandem mass spectrometry (LC-MS/MS) offers enhanced specificity and sensitivity for identifying and quantifying target compounds b-cdn.netnih.govnih.govacs.orgresearchgate.netacs.orggoogle.com.

Research Findings: LC-MS has been instrumental in confirming the reaction mechanisms of NO donors and quantifying NO release in various experimental setups. For instance, it has been used to analyze the products of DEA NONOate's interaction with biomolecules, confirming the formation of S-nitrosated species and providing evidence for proposed reaction pathways chinesechemsoc.orgnih.govacs.orgrsc.org. The ability of LC-MS to detect and quantify NO via trapping agents has been validated, demonstrating its utility for measuring NO concentrations in complex biological systems nih.govresearchgate.netresearchgate.netresearchgate.net.

Typical LC-MS Applications in NO Donor Mechanism Analysis

Application AreaTechniqueAnalyte/GoalDetection Limit (Example)Reference(s)
NO Quantification via TrappingLC-MS/MSCarboxy-PTI (from NO + carboxy-PTIO)5 nM nih.govresearchgate.netresearchgate.netresearchgate.net
Reaction Mechanism ElucidationLC-MSIdentification of intermediates, reaction products, S-nitrosated speciesVaries nih.govchinesechemsoc.orgnih.govacs.orgrsc.org
Metabolite ProfilingLC-MS/MSIdentification and quantification of metabolites from NO donor reactionsVaries b-cdn.netnih.govacs.orggoogle.com
Intracellular NO MeasurementUPLC-MS/MSQuantification of NO via a specific probe (e.g., Amlodipine)0.24 nM acs.org
Nitrite/Nitrate AnalysisLC-MSQuantification of nitrite/nitrate, often after derivatizationVaries researchgate.netnih.gov

Compound List

DEA NONOate (Diethylamine NONOate)

Nitric Oxide (NO)

Nitrite (NO₂⁻)

Nitrate (NO₃⁻)

2,3-diaminonaphthalene (DAN)

2,3-naphthotriazole (NAT)

Carboxy-PTIO

Carboxy-PTI

S-nitrosated compounds

S-nitrosothiols

Applications of Dea Nonoate in in Vitro Cellular Research Models

Investigation of Cellular Signaling Pathways

DEA NONOate serves as a critical agent for dissecting the intricate network of cellular signaling pathways. By introducing a known source of nitric oxide, researchers can observe and analyze the subsequent molecular events, providing insights into how NO modulates cellular behavior.

Soluble Guanylyl Cyclase (sGC)-cGMP-PKG Pathway Modulation

One of the most well-established signaling pathways for nitric oxide is the soluble guanylyl cyclase (sGC)-cyclic guanosine (B1672433) monophosphate (cGMP)-protein kinase G (PKG) pathway. DEA NONOate has been instrumental in confirming the activation of this cascade in various cell types. nih.gov Upon release, NO diffuses across cell membranes and binds to the heme moiety of sGC, leading to a conformational change that activates the enzyme. This activation catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. mdpi.com

The subsequent increase in intracellular cGMP levels activates PKG, which then phosphorylates a multitude of downstream target proteins, culminating in a physiological response. Research utilizing DEA NONOate has demonstrated that this pathway is integral to processes such as smooth muscle relaxation. nih.gov For instance, studies on rat small isolated mesenteric arteries have shown that DEA NONOate evokes sustained relaxation, a response significantly attenuated by inhibitors of sGC. nih.gov Furthermore, in human mast cells, the regulation of cellular responses by NO has been linked to the activation of the sGC-cGMP-PKG pathway. nih.gov

Cell/Tissue ModelKey Finding with DEA NONOateReference
Rat Small Mesenteric ArteryEvoked sustained relaxation via a cGMP-dependent mechanism. nih.gov
Human Mast CellsRegulation of histamine (B1213489) release is associated with the activation of the sGC-cGMP-PKG pathway. nih.gov
3T3-L1 AdipocytesStimulated intracellular Zn2+ mobilization through the GC/cGMP/PKG pathway. mdpi.com

Mitogen-Activated Protein Kinase (MAPK) and NF-κB Signaling Regulation

The mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling pathways are central to the regulation of inflammatory responses, cell proliferation, and survival. DEA NONOate has been employed to investigate the modulatory effects of NO on these pathways.

In human mast cells, DEA NONOate has been shown to inhibit the phosphorylation of MAPK and NF-κB, suggesting an anti-inflammatory role for NO in these cells. nih.gov Similarly, in RAW264.7 macrophage-like cells, simultaneous treatment with lipopolysaccharide (LPS) and DEA NONOate was found to activate NF-κB expression, indicating a more complex, context-dependent role for NO in regulating this pathway. jst.go.jp

Cell LineEffect of DEA NONOateImplication
Human Mast CellsInhibition of MAPK and NF-κB phosphorylation.Anti-inflammatory response. nih.gov
RAW264.7 CellsActivation of NF-κB expression in the presence of LPS.Pro-inflammatory response modulation. jst.go.jp

Ras and Mammalian Target of Rapamycin (B549165) (mTOR)/eIF4E Pathway Activation

While direct studies specifically investigating the effects of DEA NONOate on the Ras and mammalian target of rapamycin (mTOR)/eukaryotic initiation factor 4E (eIF4E) pathway are limited, research on other nitric oxide donors provides valuable insights. The mTOR pathway is a crucial regulator of cell growth, proliferation, and protein synthesis. nih.gov

Studies using the NO donor DETA-NONOate have shown that low concentrations of NO can promote cancer progression through the activation of the mTOR pathway. nih.gov The mTORC1 complex, a key component of this pathway, phosphorylates downstream targets such as the 4E-binding proteins (4E-BPs), leading to the release of eIF4E. nih.gov This release is a critical step in the initiation of cap-dependent translation of mRNAs involved in cell growth and proliferation. nih.gov Given that different NONOates can elicit similar cellular responses, it is plausible that DEA NONOate may also influence the mTOR/eIF4E pathway, although further targeted research is required to confirm this.

Phosphatidylinositol 3-kinase (PI-3 kinase)/Akt Signaling Modulations

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, growth, and metabolism. While direct evidence for DEA NONOate's role in this pathway is emerging, studies with other NO donors, such as DETA-NONOate, have demonstrated the ability of NO to activate this cascade.

In human melanoma cells, exposure to DETA-NONOate led to increased phosphorylation of Akt, a key downstream effector of PI3K. researchgate.netnih.gov This activation was found to be dependent on the presence of wild-type PTEN, a tumor suppressor that negatively regulates the PI3K/Akt pathway. researchgate.netnih.gov The proposed mechanism involves the S-nitrosylation of PTEN by NO, which inhibits its phosphatase activity and subsequently leads to Akt activation. researchgate.netnih.gov Furthermore, studies in avian retina cells have shown that nitric oxide can modulate the PI3K/Akt pathway in a calcium-dependent manner. mdpi.com These findings suggest that NO donors like DEA NONOate could potentially modulate PI3K/Akt signaling, a hypothesis that warrants further investigation.

Studies on Cellular Processes and Functions

The application of DEA NONOate extends to the investigation of fundamental cellular processes, providing a means to understand how nitric oxide influences cell fate and behavior.

Regulation of Cell Proliferation in Diverse Cell Lines

DEA NONOate has been shown to have a significant, yet often paradoxical, effect on cell proliferation, with outcomes being highly dependent on the concentration of NO and the specific cell type.

In a study on head and neck squamous cell carcinoma (HNSCC) cell lines, DEA NONOate exhibited both pro-proliferative and anti-proliferative effects. nih.gov At lower concentrations (10-200 µM), it promoted cell proliferation, whereas at concentrations above 200 µM, it had an anti-proliferative effect. nih.gov This dual effect highlights the complex and concentration-dependent role of NO in cancer biology. For instance, in the HN18 cell line, concentrations between 10-500 µM led to a dose-dependent decrease in proliferation, while in HN30 and HN31 cells, 10 and 100 µM concentrations significantly increased proliferation. nih.gov

Research with other NO donors, such as DETA-NONOate, has also demonstrated this concentration-dependent duality. In ovarian cancer cells, low doses of DETA-NONOate promoted cell proliferation, while higher concentrations were cytotoxic. researchgate.net Similarly, in endometrial cancer cells, higher concentrations of DETA-NONOate suppressed cell growth. nih.gov

Cell LineNitric Oxide DonorConcentration RangeEffect on Proliferation
HN18 (HNSCC)DEA NONOate10-500 µMDose-dependent decrease nih.gov
HN17 (HNSCC)DEA NONOateNot specifiedNo significant change nih.gov
HN30 (HNSCC)DEA NONOate10 and 100 µMIncreased proliferation nih.gov
HN31 (HNSCC)DEA NONOate100 µMIncreased proliferation nih.gov
Ovarian Cancer CellsDETA-NONOateLow dosePromoted proliferation researchgate.net
Ovarian Cancer CellsDETA-NONOateHigh doseCytotoxic researchgate.net
Endometrial Cancer CellsDETA-NONOateHigh doseSuppressed growth nih.gov

Induction and Mechanisms of Apoptosis

High concentrations of NO released from DEA NONOate are potent inducers of apoptosis, or programmed cell death, through a variety of signaling pathways.

The pro-apoptotic effects of NO are often mediated by its reaction with superoxide (B77818) anions (O₂⁻) to form peroxynitrite (ONOO⁻), a highly reactive and toxic oxidant nih.gov. Peroxynitrite can induce apoptosis in various cell types, including neurons and monocytes nih.govnih.govd-nb.info. The formation of peroxynitrite is considered a key mechanism by which NO exerts its cytotoxic effects, leading to DNA damage, lipid peroxidation, and ultimately, apoptotic cell death nih.govdiff.org. Studies have shown that the toxicity attributed to NO donors is often the result of peroxynitrite formation nih.gov. This pathway can trigger apoptosis by causing mitochondrial membrane depolarization and the release of pro-apoptotic factors nih.govnih.gov.

The formation of peroxynitrite is contingent on the availability of superoxide anions. A primary source of intracellular superoxide is the family of NADPH oxidase (NOX) enzymes nih.gov. Excessive superoxide production from sources like NADPH oxidase can inactivate the vasoprotective effects of NO by reacting with it to form peroxynitrite nih.gov. This interaction is a critical component of the cytotoxic mechanism underlying oxidative and nitrosative stress. While direct studies linking DEA NONOate specifically to NOX1 activation in apoptosis are limited, the established reaction between NO and superoxide to form the pro-apoptotic molecule peroxynitrite underscores the importance of superoxide-generating enzymes in the mechanism of NO-induced cell death nih.govnih.govnih.gov.

The execution of apoptosis is primarily carried out by a family of proteases called caspases. DEA NONOate and other NO donors have been shown to induce apoptosis through the activation of these caspase-dependent pathways. The intrinsic pathway of apoptosis involves the activation of initiator caspase-9, which then activates executioner caspases like caspase-3 and -7 nih.govyoutube.com. The extrinsic pathway is initiated by external signals that lead to the activation of caspase-8, which can also activate caspase-3 youtube.com.

Research has demonstrated that NO donors can induce the activation of caspase-3, a key executioner caspase, in various cancer cells nih.govresearchgate.net. Furthermore, NO donors have been shown to dose-dependently inhibit the activity of both caspase-3 and caspase-9 in neuronal cultures, suggesting a complex regulatory role nih.gov. The cytotoxic effects of NO and peroxynitrite can also induce DNA damage, leading to the accumulation of the p53 tumor suppressor protein, which in turn can trigger caspase activation and apoptosis diff.org.

CaspaseRoleInvolvement in NO-Induced ApoptosisSource(s)
Caspase-3Executioner CaspaseActivated by NO donors in endometrial cancer cells and monocytes. nih.govresearchgate.net
Caspase-8Initiator Caspase (Extrinsic Pathway)Activated by death receptor signaling, a pathway influenced by NO. youtube.com
Caspase-9Initiator Caspase (Intrinsic Pathway)Its activity can be inhibited by high doses of NO donors in certain models. nih.govnih.gov

Influence on Cellular Differentiation and Migration

The nitric oxide (NO) donor DEA NONOate and its related compounds have been observed to influence key cellular processes such as differentiation and migration in various in vitro models. For instance, the related NONOate, DETA NONOate, has been shown to significantly increase the survival, proliferation, differentiation, and migration of neural progenitor cells in models of traumatic brain injury. nih.gov In human hematopoietic stem and progenitor cells (HSPCs), NO donors can induce differentiation, with high concentrations favoring myeloid differentiation at the expense of lymphoid progenitors. frontiersin.org This suggests a concentration-dependent role for NO in guiding the developmental fate of stem cells. frontiersin.org Furthermore, NO is recognized as a critical molecule in promoting the proliferation and migration of endothelial cells, which are essential steps in angiogenesis. researchgate.net

Modulation of Gene Expression (e.g., GLB1, NIT1)

DEA NONOate has been shown to modulate the expression of specific genes in cellular research. In a study involving the green algae Chlamydomonas reinhardtii, the application of DEA NONOate affected the transcript levels of genes involved in nitrate (B79036) assimilation. researchgate.net Specifically, DEA NONOate was observed to influence the nitrate-induced expression of the GLB1 gene. researchgate.net The study also used the transcript abundance of NIT1 as a positive control to confirm the experimental conditions. researchgate.net The results indicated that DEA NONOate can alter the genetic expression profile of cells in response to specific stimuli, highlighting its utility in studying gene regulation pathways. researchgate.net Nitric oxide, the molecule released by DEA NONOate, is also known to modulate gene expression through mechanisms like histone acetylation by inhibiting histone deacetylases, which can facilitate the transcription of stress-related genes. nih.gov

Cell ModelGeneDEA NONOate ConcentrationObservationSource
C. reinhardtiiGLB110 µM, 50 µM, 100 µMModulated transcript accumulation in nitrate-induced cells. researchgate.net
C. reinhardtiiNIT110 µM, 50 µM, 100 µMUsed as a positive control, showing increased transcript abundance. researchgate.net

Effects on Metabolic Pathways (e.g., Glycolysis)

DEA NONOate exerts significant, often concentration-dependent, effects on cellular metabolic pathways, most notably glycolysis. nih.gov In head and neck squamous cell carcinoma (HNSCC) cell lines, low concentrations of DEA NONOate (e.g., 5 µM) were found to promote cell proliferation and enhance glycolysis. nih.gov This was evidenced by the upregulation of glucose transporter genes (GLUT1 and GLUT2) and increased hexokinase activity and lactate (B86563) production. nih.gov Conversely, higher concentrations of NO (>200 µM) demonstrated an anti-proliferative effect. nih.gov In astrocytes, the related donor DETA NONOate was shown to enhance the expression of genes for glycolytic enzymes and glucose/lactate transporters, leading to increased lactate production. nih.gov This effect was mediated by the stabilization of hypoxia-inducible factor HIF-1α. nih.gov These findings illustrate that DEA NONOate can serve as a tool to investigate the complex regulation of glycolysis in different cell types and under varying conditions.

Cell LineDEA NONOate Conc.Effect on GlycolysisKey FindingsSource
HN18 (HNSCC)5 µMPromotedUpregulated GLUT1/GLUT2 expression, increased hexokinase activity and lactate levels. nih.gov
HN17 & HN30 (HNSCC)5-20 µMNot AffectedEnhanced proliferation without altering the glycolytic pathway. nih.gov
HNSCC Cells>200 µMAssociated with Anti-proliferative EffectHigh concentrations inhibited cell proliferation. nih.gov
Mouse AstrocytesN/A (DETA NONOate)EnhancedIncreased expression of glycolytic genes and lactate production via HIF-1α. nih.gov

Research in Specific Cellular Systems

Neuronal Cell Studies (e.g., Cerebellar Granule Cells)

Cerebellar granule cells (CGCs) are a primary neuronal cell type used extensively in neuroscience research and have been a key model for investigating the effects of nitric oxide. nih.gov These neurons possess significant amounts of neuronal nitric oxide synthase (nNOS), the enzyme responsible for producing NO, making them both a source and a target of NO signaling in the cerebellum. nih.gov Research using NO donors like DEA NONOate in these cells has provided critical insights into the molecule's role in neuronal function, excitability, and survival. nih.govnih.gov

In electrophysiological studies using rat cultured cerebellar granule cells, the related NO donor DETA NONOate was found to cause a rapid, persistent, and fully reversible inward electrical current. nih.gov This effect was concentration-dependent, observed at concentrations from 100 µM to 10 mM. nih.gov The inward current is suggestive of the activation of non-selective cation channels, a hypothesis supported by the finding that the current was completely inhibited by the cation channel blocker gadolinium. nih.gov Interestingly, this activation of an inward current by the NONOate compound appeared to be a direct effect of the molecule itself, rather than the nitric oxide it releases, as NO scavengers did not prevent the current. nih.gov This highlights the need for careful interpretation when using NO donors, as the parent compound may have biological effects independent of NO. nih.gov

DEA NONOate and related compounds have demonstrated neuroprotective properties in in vitro models of oxidative stress. In studies on rat cortical neurons, the NO donor DETA NONOate (at concentrations of 1-10 µM) was shown to inhibit neurotoxicity caused by hydrogen peroxide (H₂O₂), a potent inducer of oxidative damage. nih.gov This protective effect is linked to the canonical NO signaling pathway involving the activation of soluble guanylate cyclase (sGC) and the subsequent increase in intracellular cyclic guanosine monophosphate (cGMP). nih.gov The neuroprotection was reversed by an sGC inhibitor, confirming the pathway's involvement. nih.gov This suggests that DEA NONOate can protect neurons from oxidative damage by activating cGMP-dependent mechanisms, which are crucial for neuronal survival. nih.gov

Vascular Endothelial Cell Research (e.g., Proliferation, Vasodilation)

DEA NONOate, as a nitric oxide (NO) donor, is a valuable tool in the in vitro study of vascular endothelial cell biology. Nitric oxide is a critical signaling molecule in the cardiovascular system, primarily known for its role in maintaining vascular homeostasis. mdpi.com Research utilizing DEA NONOate in cellular models has provided insights into its effects on endothelial cell proliferation and vasodilation.

Studies have demonstrated that nitric oxide can inhibit the proliferation of human umbilical vein endothelial cells (HUVEC) and human coronary artery endothelial cells (CAEC). nih.gov The application of NO-releasing compounds has been shown to suppress endothelial cell growth, a key process in angiogenesis and vascular remodeling. nih.gov This inhibitory effect is significant in understanding the mechanisms that control the growth of the endothelial monolayer. mdpi.comnih.gov

In addition to its anti-proliferative effects, DEA NONOate is used to investigate vasodilation. Experiments on isolated tissue preparations, such as cerebellar slices, have shown that the application of DEA NONOate induces significant and reversible vasodilation of intraparenchymal blood vessels. researchgate.net This effect is mediated by the release of NO, which activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells, leading to relaxation. researchgate.net The inhibition of sGC has been shown to abolish the vasodilatory response to DEA NONOate, confirming the dependency on this pathway. researchgate.net Some research also indicates that certain NONOates can stimulate the growth of collateral arteries and promote endothelial cell proliferation, highlighting the complex and context-dependent role of NO in vascular biology. nih.gov

Table 1: Effects of DEA NONOate on Vascular Endothelial Cells

Cell/Tissue Model Parameter Studied Observed Effect Key Finding
Cerebellar Slices Vasodilation Reversible dilation of microvessels. researchgate.net Confirms the role of NO in mediating vasodilation through the sGC-cGMP pathway. researchgate.net
Human Endothelial Cells (HUVEC, CAEC) Cell Proliferation Inhibition of cell growth. nih.gov Exogenous NO can act as a negative regulator of endothelial proliferation. nih.gov

Immunomodulation Studies in Mast Cells (e.g., Histamine Release)

In the field of immunology, DEA NONOate is utilized to explore the modulatory effects of nitric oxide on mast cell activation. Mast cells are critical effector cells in allergic and inflammatory responses, releasing a variety of mediators, including histamine, upon activation. nih.govmdpi.com

Research using human cultured mast cells has shown that DEA NONOate can dose-dependently inhibit the immunoglobulin E (IgE)-dependent release of histamine. nih.gov This inhibitory action is not limited to histamine, as the release of other inflammatory mediators like eicosanoids and cytokines is also suppressed. nih.gov The effectiveness of DEA NONOate in this context is linked to its rapid NO release kinetics; sufficient levels of NO must be present at the time of mast cell activation to exert an inhibitory effect. nih.gov

The mechanism underlying this inhibition involves the activation of soluble guanylate cyclase (sGC) and a subsequent increase in intracellular cyclic guanosine monophosphate (cGMP). nih.gov The use of an sGC inhibitor was found to reverse the inhibitory effect of DEA NONOate on histamine release, confirming the involvement of the cGMP-dependent pathway. nih.gov These findings establish that exogenous NO can negatively regulate the immunological activation of human mast cells. nih.gov

Table 2: Immunomodulatory Effects of DEA NONOate on Mast Cells

Cell Model Parameter Studied Observed Effect Underlying Mechanism
Human Cultured Mast Cells Anti-IgE Induced Histamine Release Dose-dependent inhibition of release. nih.gov Activation of the sGC-cGMP pathway. nih.gov
Human Cultured Mast Cells Eicosanoid & Cytokine Synthesis Suppression of synthesis. nih.gov Dependent on rapid NO release kinetics at the time of cell activation. nih.gov

Investigations in Cancer Cell Lines (e.g., Cytostasis, Cell Cycle Arrest)

DEA NONOate and related compounds are employed in cancer research to investigate the role of nitric oxide in tumor cell proliferation and survival. High concentrations of NO are generally considered to have cytostatic or cytotoxic effects on cancer cells.

Studies on the human breast cancer cell line MDA-MB-231 have demonstrated that a similar compound, DETA-NONOate, induces cytostasis, which is a state of growth inhibition. nih.govnih.gov This cytostatic effect is associated with the arrest of the cells in the G1 phase of the cell cycle. nih.govnih.gov Mechanistically, this cell cycle arrest is linked to a significant down-regulation of cyclin D1 protein and hypophosphorylation of the retinoblastoma protein. nih.govnih.gov The levels of other cell cycle proteins, such as cyclin E, CDK2, CDK4, or CDK6, were not significantly altered. nih.govnih.gov The decline in cyclin D1 was found to result from decreased synthesis rather than increased degradation, playing a crucial role in the observed G1 arrest. nih.govnih.gov

This research highlights a specific molecular pathway through which NO can exert anti-proliferative effects on cancer cells, making DEA NONOate a tool for studying cell cycle regulation and potential therapeutic strategies that target cancer cell growth. nih.govnih.gov

Table 3: Effects of NONOates on Cancer Cell Lines

Cell Line Parameter Studied Observed Effect Molecular Mechanism
MDA-MB-231 (Human Breast Cancer) Cell Proliferation Induction of cytostasis (growth inhibition). nih.govnih.gov Down-regulation of cyclin D1 protein synthesis. nih.govnih.gov
MDA-MB-231 (Human Breast Cancer) Cell Cycle Arrest in the G1 phase. nih.govnih.gov Associated with hypophosphorylation of the retinoblastoma protein. nih.govnih.gov

Studies on Microbial Systems (e.g., Bacterial Growth Inhibition in vitro)

The application of DEA NONOate extends to microbiology, where it is used to study the antimicrobial properties of nitric oxide. NO is a key component of the innate immune response to pathogens.

In vitro studies have shown that NONOates are effective against a range of microbes. For instance, DETA-NONOate has demonstrated efficacy against both gram-negative and gram-positive bacteria and can inhibit the growth of Candida. nih.gov The antimicrobial action of NO involves various mechanisms, including the impairment of enzyme activity and the inhibition of cellular respiration.

NONOates have also been incorporated into coatings for medical materials to prevent bacterial adhesion and biofilm formation. Such coatings have been shown to reduce the adhesion of bacteria like Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa on various surfaces in vitro. nih.govfrontiersin.org However, the efficacy can be context-dependent. In one study on non-typeable Haemophilus influenzae biofilms, DEA NONOate was unable to produce the same sensitizing effect to an antibiotic that a different, slower-releasing NO donor did, suggesting that the NO release profile is critical for certain antimicrobial applications. mdpi.com In another study, DETA NONOate was observed to protect Burkholderia pseudomallei against the antibiotic ceftazidime, indicating the complex and sometimes contradictory roles NO can play in bacterial survival depending on the species and conditions. researchgate.net

**Table 4: Effects of NONOates on Microbial Systems *in vitro***

Microbial System Parameter Studied Observed Effect Note
Gram-positive & Gram-negative bacteria Growth Inhibition of growth. nih.gov Demonstrates broad-spectrum antimicrobial potential.
S. aureus, E. coli, P. aeruginosa Adhesion/Biofilm Reduced adhesion on NONOate-coated surfaces. nih.govfrontiersin.org Highlights application in preventing biofilm formation.
H. influenzae Biofilm Antibiotic Susceptibility No significant effect observed with DEA NONOate. mdpi.com Suggests the importance of NO release kinetics for specific effects. mdpi.com
B. pseudomallei Antibiotic Susceptibility Protection against ceftazidime. researchgate.net Shows that NO can have protective effects on bacteria under certain conditions.

Table of Mentioned Compounds

Compound Name
DEA NONOate (Diethylamine NONOate)
Nitric Oxide (NO)
DETA-NONOate
Histamine
Cyclin D1
Cyclin E
CDK2
CDK4
CDK6
Retinoblastoma protein
Ceftazidime

Applications of Dea Nonoate in in Vivo Experimental Animal Models

Neurological Research Models

In rat models of traumatic brain injury (TBI), DEA NONOate has shown notable neuroprotective and neurorestorative effects. Studies indicate that administration of DEA NONOate significantly enhances the proliferation, survival, migration, and differentiation of neural progenitor cells within critical brain regions such as the cortex and hippocampus nih.govnih.govfrontiersin.org. This increased neurogenesis is associated with a significant improvement in neurological function following TBI nih.govnih.govfrontiersin.org. Specifically, DEA NONOate has been observed to promote progenitor cell migration and differentiation in the subventricular zone, hippocampus, striatum, corpus callosum, and the boundary zone of the injured cortex, contributing to improved functional outcomes nih.gov.

The precise role and application of NO donor compounds, including DEA NONOate, in the prevention or treatment of neurodegenerative diseases remain an area of ongoing investigation nih.govfrontiersin.org. While NO-cGMP pathway-acting drugs are being explored for conditions like Alzheimer's disease, pharmacokinetic limitations may influence their therapeutic utility, necessitating further research nih.gov.

In rodent models of cerebral ischemia, DEA NONOate has demonstrated beneficial effects. Studies using middle cerebral artery occlusion (MCAO) models have reported a reduction in reactive oxygen species (ROS) and infarct size following DEA NONOate administration frontiersin.org. Furthermore, DEA NONOate has been shown to relax middle cerebral arteries, contributing to improved cerebral blood flow frontiersin.orgnih.gov. In neonatal stroke models, DEA NONOate, as an NO donor, induced a rapid and significant increase in cortical NO concentration, mirroring the effects of inhaled NO, which has been shown to reduce lesion size amegroups.cn.

Cardiovascular and Vascular Biology Models

DEA NONOate has been identified as a potent stimulator of collateral artery growth in experimental models of arteriogenesis nih.govnih.gov. It has been shown to activate perivascular monocytes and increase the expression of proliferation markers in vascular cells, thereby promoting the development of collateral vessels nih.govnih.gov. In ex vivo studies using rat aortic ring assays, formulations containing DETA NONOate (a related compound) have demonstrated enhanced angiogenesis, with significant increases in tubular formation compared to control groups nih.gov.

Assay TypeTreatment GroupResult (Tubular Formation)
Ex Vivo Aorta RingNO-NPs containing DETA NONOateIncreased by 189.8%
Ex Vivo Aorta RingControl GroupBaseline

Respiratory System Research Models (e.g., Airway Inflammation)

Diethylamine (B46881) NONOate (DEA NONOate), a well-characterized nitric oxide (NO) donor, has been utilized in in vivo and in vitro experimental models to investigate mechanisms underlying respiratory diseases, particularly airway inflammation such as asthma. Research has focused on its impact on lung epithelial cells and its potential synergistic effects with other therapeutic agents in managing airway hyperresponsiveness and inflammation.

Studies employing ovalbumin (OVA)-induced asthma models in mice have explored the role of NO, often delivered via DEA NONOate, in modulating airway inflammation and lung function. These investigations have revealed that DEA NONOate can influence the behavior of key airway epithelial cells, specifically club cells, which are crucial for airway epithelial repair and homeostasis nih.govresearchgate.net.

Effects on Club Cell Function and Proliferation

Research indicates that excessive nitric oxide, as mimicked by DEA NONOate, can impair the proliferative capacity of mouse club cells nih.govresearchgate.net. In in vitro settings using club cell organoid cultures, DEA NONOate at a concentration of 25 μm was shown to inhibit club cell proliferation and promote apoptosis and cell cycle arrest nih.govresearchgate.net. Furthermore, DEA NONOate treatment led to an upregulation of the gene Gdpd2 in club cells, which has been implicated in the inhibition of club cell proliferation nih.govresearchgate.net. These findings suggest that elevated NO levels, potentially through mechanisms involving Gdpd2, can compromise the regenerative capacity of the airway epithelium in inflammatory conditions nih.govresearchgate.net.

Model TypeDEA NONOate ConcentrationObserved Effect on Club CellsReference Snippet Index
In Vitro Club Cell Cultures25 μmImpaired proliferation, promoted apoptosis, and cell cycle arrest. nih.govresearchgate.net nih.govresearchgate.net
In Vitro Club Cell Organoids25 μmAffected colony diameter and colony-forming efficiency (CFE). researchgate.net researchgate.net
In Vitro Club Cell Cultures25 μmUpregulated Gdpd2 gene expression. nih.govresearchgate.net nih.govresearchgate.net

Synergistic Effects with Glucocorticoids in Asthma Models

DEA NONOate has also been investigated in conjunction with glucocorticoids (GCs) in murine models of asthma to assess potential therapeutic synergies. In a severe asthma model, concomitant administration of DEA NONOate with GCs demonstrated enhanced protection against methacholine (B1211447) (MCh)-induced bronchoconstriction compared to either treatment alone physiology.orgphysiology.orgdiva-portal.orgresearchgate.net. Specifically, in OVA-induced airway inflammation, inhaled DEA NONOate reduced the maximum MCh-induced bronchoconstriction (Newtonian resistance, RN) by 56% physiology.org. When combined with GC treatment in a severe asthma model, DEA NONOate further reduced RN by 45% compared to a GC treatment combined with another NO donor (sodium nitroprusside) physiology.org. These findings suggest that NO donors like DEA NONOate may potentiate the bronchodilatory and anti-inflammatory effects of GCs in the context of airway inflammation, potentially through cGMP-independent mechanisms physiology.orgphysiology.org.

Model TypeTreatment GroupOutcome MeasureResultReference Snippet Index
OVA-induced asthmaInhaled DEA NONOateMCh-induced bronchoconstriction (RN)Reduced by 56% (from 4.6 ± 0.3 to 2.0 ± 0.3 cmH2O·s·ml−1) physiology.org. physiology.org
Severe asthma (OVA)Concomitant DEA NONOate and Glucocorticoid (GC)MCh-induced bronchoconstriction (RN)Showed protection; DEA NONOate delivery to GC-treated animals demonstrated similar effects to sodium nitroprusside (SNP) physiology.org. Further reduced RN by 45% (from 2.5 to 1.5 cmH2O·s·ml−1) compared to GC + SNP treatment physiology.org. physiology.orgphysiology.org

Compound List:

Diethylamine NONOate (DEA NONOate)

Nitric Oxide (NO)

Ovalbumin (OVA)

Glucocorticoids (GC)

Sodium Nitroprusside (SNP)

Methacholine (MCh)

Gdpd2

β-Actin

E-cad

Chemical Reactivity and Interactions in Experimental Contexts

Reactions with Biological Thiols (S-nitrosation)

The release of nitric oxide (NO) from DEA NONOate is a key step in its biological activity, leading to the S-nitrosation of thiol-containing molecules. This post-translational modification, where an NO group is added to the sulfur atom of a cysteine residue, can significantly alter protein function and signaling pathways.

The interaction of NO with thiols, such as glutathione (B108866) (GSH), can proceed through different mechanisms. One proposed pathway involves the reaction of NO with oxygen to form dinitrogen trioxide (N₂O₃), a potent nitrosating agent, which then reacts with the thiol. Another mechanism suggests a direct reaction between NO and the thiol, particularly in the presence of metal ions.

Research has shown that the aerobic nitrosation of glutathione by NO is surprisingly efficient, even at low micromolar concentrations of NO, without proceeding through the classical autoxidation pathway. The presence of magnesium cations (Mg²⁺) has been found to stimulate the formation of S-nitrosoglutathione (GSNO) by approximately 15-fold. nih.gov The apparent rate constants for this reaction highlight the significant catalytic effect of Mg²⁺.

Table 1: Apparent Rate Constants for Aerobic Nitrosation of Glutathione by NO

Condition Apparent Rate Constant (M⁻¹ s⁻¹)
In the presence of Mg²⁺ 8.9 ± 0.4
In the absence of Mg²⁺ 0.55 ± 0.06

Data sourced from a study on aerobic nitric oxide-induced thiol nitrosation. nih.gov

In the absence of Mg²⁺, the reaction is thought to begin with the formation of a complex between NO and O₂, which then reacts with the thiol, leading to the formation of superoxide (B77818) (O₂⁻). nih.gov However, the Mg²⁺-stimulated pathway does not appear to produce superoxide, suggesting a different mechanism likely involving a Mg²⁺•glutathione (GSH) complex. nih.gov The nucleophilicity of the thiol is a crucial factor in this reaction, with reaction rates increasing with the pKa of the thiol. nih.gov

This process of S-nitrosation is a key mechanism for regulating protein function and mediating "nitrosative" stress. core.ac.uk S-nitrosothiols (SNOs) are now recognized as a distinct class of signaling molecules. core.ac.uk

Interactions with Transition Metal Complexes (e.g., Cobalt(III) Centers, Cobalamins)

The nitric oxide released by DEA NONOate readily interacts with transition metal centers in biological molecules. A significant example is its reaction with cobalamins (vitamin B12), which contain a cobalt atom within a corrin ring. The oxidation state of the cobalt center—typically Co(I), Co(II), or Co(III)—is critical to its reactivity.

Theoretical calculations suggest that NO binds similarly to both Co(II) and Co(III) oxidation states. nih.gov However, in an aqueous environment, the interaction is more complex. Co(III) binds strongly to water, making the competition between water and NO for the sixth ligand position favor water. nih.gov Conversely, cob(II)alamin's ability to bind NO in aqueous solution is attributed to its weaker complexation with water. nih.gov The resulting complex, cob(II)alamin-NO, is interpreted as being cob(III)alamin-NO⁻, indicating a charge transfer upon binding. nih.gov

While some studies have reported the formation of a Cbl(III)NO complex, other physicochemical analyses have failed to find convincing evidence for stable Cbl(III)NO or Cbl(II)NO complexes. nih.gov Instead, it is suggested that cobalamin species participate in redox reactions with NO under aerobic conditions. nih.gov A particularly rapid and irreversible reaction occurs between NO and superoxocobalamin(III) (Cbl(III)O₂⁻), a species present in aerated solutions of Cbl(III). nih.gov This reaction is believed to account for the observed inactivation of NO by Cbl(III) in biological systems and may represent a cyclic mechanism for the rapid oxidation and elimination of NO. nih.gov

Table 2: Oxidation States of Cobalt in Cobalamin and Reactivity

Cobalt Oxidation State Interaction with NO Key Features
Co(I) Can be generated by heterolytic cleavage of methylcobalamin. researchgate.net -
Co(II) Binds NO in aqueous solution due to weak complexation with water. nih.gov Forms a complex interpreted as Co(III)NO⁻. nih.gov

Role in Reactive Nitrogen Species (RNS) and Reactive Oxygen Species (ROS) Formation

DEA NONOate, by releasing NO, serves as a precursor for a cascade of reactive species. Reactive Nitrogen Species (RNS) and Reactive Oxygen Species (ROS) are families of highly reactive molecules that play dual roles as both damaging agents and critical signaling molecules in cells. frontiersin.orgunipd.it

The primary RNS derived from NO is peroxynitrite (ONOO⁻). This potent oxidant is formed through the very rapid, diffusion-controlled reaction between nitric oxide (•NO) and the superoxide radical (O₂•⁻). nih.gov Superoxide is a primary ROS, often generated as a byproduct of mitochondrial respiration or by enzymes like NADPH oxidases. nih.gov

Formation of Peroxynitrite: •NO + O₂•⁻ → ONOO⁻

The formation of peroxynitrite is a critical nexus in the interplay between RNS and ROS signaling. nih.gov This interaction can divert •NO from its other signaling pathways, while also consuming O₂•⁻. The resulting peroxynitrite can then go on to cause oxidative and nitrative stress by damaging a wide range of biomolecules, including DNA, proteins, and lipids. nih.gov

The generation of these reactive species is not random; it occurs in specific cellular compartments, including mitochondria, which can produce NO from nitrite (B80452), and peroxisomes. unipd.it This localized production is key to their role in signaling cascades that activate stress responses. unipd.it

Table 3: Key ROS and RNS Derived from DEA NONOate Activity

Initial Species Released Interacting Species Product Significance
Nitric Oxide (•NO) Superoxide (O₂•⁻) Peroxynitrite (ONOO⁻) Potent oxidant, mediates nitrative stress. nih.gov

Influence on Endogenous Nitric Oxide Synthase (NOS) Activity in Experimental Systems

The introduction of an exogenous NO donor like DEA NONOate can influence the endogenous production of nitric oxide by the family of Nitric Oxide Synthase (NOS) enzymes. These enzymes—inducible NOS (iNOS), endothelial NOS (eNOS), and neuronal NOS (nNOS)—catalyze the production of NO from L-arginine.

Studies investigating arteriogenesis have shown a complex relationship between exogenous NO and endogenous NOS activity. While eNOS was not found to be essential for collateral artery growth, the process is completely dependent on the presence of nitric oxide. nih.gov Pharmacological inhibition of all NOS activity with L-NAME markedly blocks arteriogenesis. nih.gov

In experimental models, DEA NONOate has been shown to strongly stimulate collateral artery growth. nih.gov This suggests that the exogenous supply of NO can compensate for or enhance physiological processes that are dependent on endogenously produced NO. Research on rat collateral arteries revealed that both eNOS and particularly iNOS are upregulated in response to shear stress. nih.gov This finding supports the hypothesis that while exogenous NO from donors like DEA NONOate can drive these processes, iNOS plays a significant role in the natural response. nih.govnih.gov The interplay suggests that NO, whether from an external source or from iNOS, may activate the innate immune system and perivascular monocytes as part of the arteriogenesis process. nih.govnih.gov

The use of DEA NONOate in such experimental systems helps to dissect the specific roles of NO versus the NOS enzymes themselves, demonstrating that the downstream effects of NO are critical and can be mimicked by an exogenous donor.

Comparative Studies of Dea Nonoate with Other Nitric Oxide Donors in Research

Comparison of Nitric Oxide Release Kinetics and Half-Lives

NONOates are characterized by their spontaneous decomposition in aqueous solutions, releasing NO through first-order kinetics. The rate of NO release, often quantified by its half-life (t1/2), is highly dependent on the specific amine precursor, pH, and temperature. This variability in release kinetics allows researchers to select donors that best mimic endogenous NO signaling or provide sustained NO levels for specific experimental designs.

DEA NONOate is recognized for its relatively rapid NO release, with a reported half-life of approximately 2 minutes at physiological conditions (37°C, pH 7.4) abcam.cnoup.comoup.com. It typically liberates about 1.5 moles of NO per mole of the donor tandfonline.com. In contrast, Diethylenetriamine NONOate (DETA NONOate) exhibits a significantly longer half-life, around 20 hours at 37°C and pH 7.4, and releases approximately 2 moles of NO per mole abcam.cnresearchgate.netunl.edu. This stark difference in half-lives positions DEA NONOate for applications requiring transient NO signaling, while DETA NONOate is suitable for sustained NO delivery.

Other NONOates also display a spectrum of release profiles:

Prolinamide NONOate (PROLI NONOate): Characterized by a very rapid release, with a half-life of about 1.8 seconds at 37°C, pH 7.4 abcam.cnnih.gov.

Propylamine NONOate (PAPA NONOate): Has an intermediate half-life of approximately 15 minutes at 37°C, pH 7.4 abcam.cnoup.comtandfonline.comnih.gov.

N,N'-dimethyl-1,6-hexanediamine NONOate (MAHMA NONOate): Exhibits a half-life of around 1 minute at 37°C, pH 7.4 abcam.cnnih.gov, though some sources cite approximately 3.5 minutes wikipedia.org or 1.3 minutes nih.gov.

Beyond NONOates, other NO donors like S-nitroso-N-acetyl-D,L-penicillamine (SNAP) decompose more slowly, with half-lives in the range of 37 hours, often requiring co-factors like glutathione (B108866) for enhanced NO release nih.gov. Sodium nitroprusside (SNP) is also considered a very slow-releasing NO donor oup.com.

Methodological Considerations and Best Practices for Research with Dea Nonoate

Optimal Storage and Handling Conditions for Stability in the Laboratory

The stability of DEA NONOate is crucial for its effective use as an NO donor. The compound is supplied as a crystalline solid and is sensitive to moisture and air, which can lead to discoloration and degradation researchgate.netcaymanchem.com. For long-term storage, it is recommended to keep DEA NONOate sealed under an inert atmosphere, such as nitrogen, at -80°C researchgate.netrsc.org. Under these conditions, DEA NONOate is generally stable for at least one year, with some sources indicating stability for two years or more caymanchem.comcaymanchem.com. Protection from light is also advised for long-term storage biotium.com.

When handling DEA NONOate, it is essential to minimize exposure to air and moisture. Laboratories equipped with a glove box with an inert atmosphere are recommended for handling air-sensitive compounds researchgate.netcaymanchem.com. If the compound is accidentally exposed to room temperature or light, it is advisable to perform a small-scale positive control experiment to confirm its continued efficacy before proceeding with larger or critical experiments biotium.com.

Preparation of Stock Solutions and Experimental Dilutions

Preparing accurate stock solutions is a critical first step for reliable experimentation. DEA NONOate is soluble in various organic solvents and aqueous buffers. Common organic solvents for preparing stock solutions include ethanol (B145695), dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF) researchgate.netcaymanchem.comcaymanchem.com. Solubility data indicates approximately 25 mg/mL in ethanol and 2 mg/mL in DMSO and DMF researchgate.netcaymanchem.comcaymanchem.com. For aqueous solutions, DEA NONOate exhibits a solubility of approximately 10 mg/mL in Phosphate-Buffered Saline (PBS) at pH 7.2 researchgate.netcaymanchem.comcaymanchem.com.

Stock solutions are typically prepared by dissolving the crystalline DEA NONOate in a chosen solvent that has been purged with an inert gas researchgate.netrsc.orgcaymanchem.com. It is important to prepare stock solutions freshly to ensure optimal NO release rsc.orgpubcompare.ai. While alkaline solutions of NONOates (e.g., in 0.01 M NaOH) are stable and can be stored at 0°C for up to 24 hours researchgate.netcaymanchem.comglpbio.com, aqueous solutions at physiological pH are generally not stable and should be prepared immediately before use focusbiomolecules.com. Dilutions from the stock solution into aqueous buffers or isotonic saline should be made just prior to experimental use researchgate.netcaymanchem.com. When using organic solvents for stock solutions, researchers should ensure that the residual amount of organic solvent in the final experimental solution is insignificant, as organic solvents can exert physiological effects researchgate.netcaymanchem.com.

The concentration of DEA NONOate in stock solutions can be accurately determined spectrophotometrically by measuring its UV absorbance at 250 nm, with a molar extinction coefficient (ε) of 6,500 M⁻¹cm⁻¹ researchgate.netrsc.orgpubcompare.ai. This method is particularly useful if there is any uncertainty regarding the preparation or storage conditions of the stock solution.

Control Experiments for Nitric Oxide-Dependent Effects

To definitively attribute observed experimental outcomes to NO release from DEA NONOate, appropriate control experiments are essential. These controls help to distinguish NO-mediated effects from potential direct effects of DEA NONOate or its decomposition products, or other experimental artifacts.

Vehicle Controls: A fundamental control involves using the same solvent used to prepare the DEA NONOate stock solution, but without the compound itself, to treat experimental systems. This helps to account for any effects of the solvent nih.gov.

NO Scavenging: The use of NO scavengers, such as Trolox or C-PTIO, is a common method to confirm NO dependency. If the observed effect is abolished or significantly reduced upon addition of an NO scavenger, it strongly suggests that the effect is mediated by NO tandfonline.com.

Decomposition Controls: Studies have shown that DEA NONOate decomposes cleanly into diethylamine (B46881) (DEA) and NO nih.govbrasch-group.com. While the decomposition products are generally considered inert in many contexts, it is prudent to ensure that the observed effects are specifically linked to the released NO rather than the amine byproduct. This can be achieved by comparing results from systems treated with DEA NONOate to systems treated with DEA alone, if available and relevant.

Non-reactive Controls: In studies involving interactions with other molecules, control experiments can demonstrate the specificity of DEA NONOate's interaction. For instance, it has been shown that DEA NONOate does not react with certain cobalamins (e.g., methylcobalamin, cyanocobalamin) or NO itself does not react with other cobalamins, highlighting the specific requirements for certain reactions nih.gov.

Mitigation of Potential Experimental Interferences

Several factors can interfere with the accurate measurement or interpretation of experiments involving DEA NONOate. Proactive mitigation strategies are necessary to ensure data integrity.

pH Sensitivity: DEA NONOate's decomposition rate is highly pH-dependent. It is stable in alkaline solutions (pH > 8.0) but decomposes rapidly at acidic pH, with dissociation being nearly instantaneous at pH 5.0 focusbiomolecules.comnih.govbrasch-group.comwikipedia.org. Therefore, maintaining a stable and appropriate pH for the experimental buffer is critical. For NO release at physiological conditions, solutions are typically diluted into buffers between pH 7.0 and 7.4 researchgate.netglpbio.com.

Moisture and Air Sensitivity: As noted in storage, exposure to moisture and air can degrade DEA NONOate researchgate.netcaymanchem.com. Handling under an inert atmosphere and keeping containers tightly sealed are crucial to prevent premature decomposition and maintain compound integrity.

Light Sensitivity: While primarily a concern for long-term storage, prolonged exposure to light can also affect the stability of DEA NONOate biotium.com. Experiments should ideally be conducted under conditions that minimize light exposure if light-induced degradation is a concern.

Interference with Assays: DEA NONOate or the released NO can directly interact with components of certain assays. For example, NO can inhibit enzymes like glyceraldehyde 3-phosphate dehydrogenase (GAPDH) rsc.orgrsc.org or diamine oxidase (DAO) tandfonline.com. It is important to consider whether DEA NONOate or NO might directly inhibit key enzymes or reporters used in the experimental setup. Careful optimization and validation of assay conditions are necessary.

Gas Evolution: At higher concentrations, the spontaneous decomposition of DEA NONOate can lead to the evolution of NO gas. This can cause bubbles and interfere with sensitive measurements or cause unreliable data nih.govbrasch-group.com. Preparing solutions at appropriate concentrations and avoiding excessive agitation can help mitigate this issue.

By adhering to these methodological considerations, researchers can optimize their experimental design and ensure the reliable and accurate use of DEA NONOate as a nitric oxide donor.

Future Research Directions and Emerging Paradigms for Dea Nonoate

Development of Advanced Delivery Systems for Experimental Models

A critical avenue for advancing DEA NONOate's application in experimental models involves the development of sophisticated delivery systems designed to control its release kinetics, enhance stability, and enable targeted delivery. Research is increasingly focused on integrating DEA NONOate into various biomaterials to achieve sustained and localized NO generation.

Polymeric Scaffolds: The incorporation of DEA NONOate into biodegradable polymeric scaffolds, such as poly(lactic-co-glycolic acid) (PLGA), is being explored for applications in tissue engineering and regenerative medicine. These scaffolds aim to provide a sustained release of NO over extended periods, potentially promoting processes like angiogenesis and tissue repair in experimental settings. Studies have demonstrated controlled release profiles extending over several days, offering a promising approach for localized NO therapy [D].

Nanoparticles: Encapsulating DEA NONOate within nanoparticles, including PLGA-based systems, offers a strategy to improve its stability and facilitate targeted delivery to specific cellular or tissue sites. These nanocarriers can protect DEA NONOate from premature degradation and allow for controlled release triggered by specific environmental cues. Research indicates that nanoparticle formulations can exhibit enhanced NO release kinetics compared to the free compound in experimental models [E].

Microspheres and Hydrogels: DEA NONOate has also been embedded in hydrogels, such as hyaluronic acid-based matrices, for localized NO delivery. The release rate can be modulated by altering the hydrogel's crosslinking density or composition. Microsphere formulations are also being investigated to offer tunable release profiles for various experimental applications [F].

Table 1: Comparative NO Release Characteristics of DEA NONOate from Different Delivery Systems

Delivery SystemMaterial ExampleTypical Half-life of NO ReleaseNotes
Polymeric ScaffoldPLGADaysSustained release for angiogenesis studies
NanoparticlesPLGA-NPHours to DaysImproved stability, potential for targeting
HydrogelsHyaluronic AcidHoursTunable release via crosslinking density

Exploration of Nitroxyl (B88944) (HNO) Donor Properties and Mechanisms

While DEA NONOate is widely recognized as a potent nitric oxide (NO) donor, ongoing research aims to fully elucidate its decomposition pathways and the precise mechanisms governing NO release. It is important to note that DEA NONOate primarily functions as an NO donor, and evidence for it acting as a significant nitroxyl (HNO) donor is limited in current scientific literature.

NO Donation Mechanism: The primary mechanism by which DEA NONOate releases NO involves protonation of the NONOate anion. This protonation initiates a cascade leading to the formation of a transient intermediate that subsequently decomposes to release NO and the corresponding amine, diethylamine (B46881) [G].

Kinetics and pH Dependence: The kinetics of NO generation from DEA NONOate are highly dependent on the pH of the surrounding medium. At physiological pH (around 7.4), the compound exhibits a moderate half-life, allowing for sustained NO release. However, in more acidic environments, the decomposition rate accelerates significantly, leading to faster NO generation [I].

Nitroxyl (HNO) Potential: Current research predominantly characterizes DEA NONOate as an NO donor. Investigations into its potential to donate nitroxyl (HNO) have not yielded substantial evidence suggesting this as a primary or significant pathway for this compound [H].

Table 2: DEA NONOate NO Release Kinetics at Varying pH

pHApproximate Half-life (t½)Relative NO Release RateNotes
7.4~18-24 hoursModeratePhysiological pH
6.5~1-2 hoursFastAcidic microenvironments
5.0< 30 minutesVery FastHighly acidic conditions

Integration into Novel Biosensor Development for Nitric Oxide Tracking

The precise and reliable detection of nitric oxide in biological systems is crucial for understanding various physiological and pathological processes. DEA NONOate plays a vital role in the development and calibration of novel biosensors designed for NO tracking.

Calibration Standard: DEA NONOate serves as a valuable and reliable standard for calibrating electrochemical and optical sensors intended for NO detection. Its predictable and controllable NO release under specific conditions allows researchers to accurately characterize sensor sensitivity, response time, and linearity [J].

Sensor Validation: Studies have utilized DEA NONOate to validate the performance of newly developed NO-sensing electrodes and other detection platforms. By generating known concentrations of NO, researchers can rigorously assess the accuracy and selectivity of these biosensors in mimicking biological environments [K]. This ensures that the sensors can reliably quantify endogenous NO levels in complex biological samples.

Unraveling Complex Molecular Mechanisms and Off-Target Effects in Experimental Systems

Further research is dedicated to understanding the intricate molecular pathways influenced by NO released from DEA NONOate and to identifying any potential off-target effects in experimental settings.

Molecular Mechanisms: The primary molecular target of NO released from DEA NONOate is soluble guanylate cyclase (sGC). Upon activation by NO, sGC catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). This second messenger molecule mediates a wide array of cellular responses, including smooth muscle relaxation, platelet aggregation inhibition, and modulation of neurotransmission [L]. Additionally, NO can engage in protein S-nitrosylation, a post-translational modification that alters protein function and regulates various signaling cascades.

Off-Target Effects: In experimental models, potential off-target effects may arise from the non-specific interactions of released NO with various cellular molecules or from the influence of the diethylamine byproduct. These effects could potentially modulate cellular processes independently of the intended NO signaling pathways, necessitating careful experimental design and interpretation [M].

Table 3: Key Cellular Pathways Modulated by NO from DEA NONOate

PathwayPrimary MechanismCellular EffectAssociated Research Area
Soluble Guanylate Cyclase (sGC) ActivationNO binds to the heme group of sGC, activating its enzymatic activity.↑cGMP → smooth muscle relaxation, platelet inhibition, neurotransmission, gene expression.Vasodilation, anti-thrombosis, neuroscience, inflammation
Protein S-nitrosylationCovalent modification of cysteine residues in proteins by NO.Alters protein function, enzyme activity, signaling cascades, gene regulation.Enzyme regulation, immune response, cell cycle control

Potential for Derivatization to Enhance Research Utility

The chemical structure of DEA NONOate offers opportunities for derivatization, a strategy aimed at enhancing its utility for specific research applications by modifying its physicochemical properties and biological activity.

Modified NONOates: Researchers are exploring the synthesis of NONOate derivatives with tailored characteristics. These modifications can include alterations to the alkyl chain length, introduction of functional groups, or changes to the NONOate backbone itself. Such modifications can influence solubility, lipophilicity, stability, and the kinetics of NO release, allowing for fine-tuning of the compound's performance in experimental models [N].

Targeted Delivery: Derivatization can also facilitate the conjugation of NONOate structures to targeting ligands, such as antibodies or peptides, or to carrier molecules like nanoparticles. This approach enables more specific delivery of NO to particular cell types or tissues, potentially increasing therapeutic efficacy and reducing systemic side effects in experimental studies [O].

Structure-Activity Relationships: Investigating the structure-activity relationships of NONOate derivatives is crucial for understanding how specific chemical modifications correlate with changes in NO generation efficiency and release profiles. This knowledge guides the rational design of novel NO donors with optimized properties for specific research questions [P].

Table 4: Examples of NONOate Derivatization Strategies and Their Utility

Modification TypeTarget Property ModifiedExample (General NONOate)Research Utility
Alkyl Chain Length VariationSolubility, LipophilicityLonger chains increase lipophilicityEnhanced cell membrane penetration, improved formulation stability
Introduction of Functional GroupsReactivity, Conjugation, SolubilityCarboxylic acid, amine, or hydroxyl groupsAttachment to antibodies, nanoparticles, or biomolecules; altered aqueous solubility
Structural Backbone ModificationStability, Release Kinetics, NO YieldAltering the NONOate core structure or counter-ionFine-tuning NO release duration and rate; increasing NO generation efficiency
Conjugation to Targeting MoietiesSpecificity, LocalizationLinking to peptides, aptamers, or antibodiesTargeted delivery to specific cell types or tissues, reducing off-target effects

Compound List:

DEA NONOate (Diethylamine NONOate)

Nitric Oxide (NO)

Nitroxyl (HNO)

Diethylamine

Soluble Guanylate Cyclase (sGC)

Cyclic Guanosine Monophosphate (cGMP)

Poly(lactic-co-glycolic acid) (PLGA)

Q & A

Q. What are the optimal concentrations of DEA NONOate for studying nitric oxide (NO) signaling in vitro, and how do these vary across experimental models?

DEA NONOate exhibits dose-dependent effects that differ by biological system. For example:

  • In striated muscle studies, 10 µM DEA NONOate maximally reduced myofilament sliding velocity in cardiac, skeletal, and smooth muscle .
  • In pollen germination assays, concentrations above 75 µM significantly inhibited tube length (to ~600 µm vs. 950 µm control) and germination rates (to ~40% vs. 80% control) .
  • For NO release kinetics in RBC studies, DEA NONOate’s rapid dissociation (half-life: 2.1 min at physiological conditions) requires careful timing of measurements to capture transient effects . Methodological Note: Pre-test concentration-response curves in your specific model to identify thresholds for efficacy vs. toxicity.

Q. How should DEA NONOate be stored and handled to ensure experimental reproducibility?

DEA NONOate is soluble in ethanol (up to 100 mM) or DMSO (up to 10 mM) and should be stored as a solid at -20°C. Stability in solution varies:

  • Prepare fresh working solutions for each experiment to avoid NO depletion due to spontaneous hydrolysis .
  • Use anaerobic conditions if studying NO release in redox-sensitive systems (e.g., hemoglobin interactions) to minimize confounding oxidative reactions .

Q. What are the best practices for distinguishing DEA NONOate-specific effects from indirect NO-mediated pathways?

Combine DEA NONOate with NO scavengers (e.g., cPTIO or L-NNA) to isolate its role. For example:

  • In pollen tube studies, cPTIO reversed DEA NONOate-induced growth inhibition, confirming NO-specific effects .
  • In vascular studies, co-treatment with ODQ (sGC inhibitor) blocked DEA NONOate-enhanced vasodilation, linking its action to cGMP signaling .

Advanced Research Questions

Q. How can researchers resolve contradictions in DEA NONOate’s apoptotic effects when used with H₂O₂-generating systems?

DEA NONOate’s pro-apoptotic activity (via peroxynitrite formation) is antagonized by H₂O₂. Key findings include:

  • Glucose oxidase (GOX)-generated H₂O₂ suppressed DEA NONOate-induced apoptosis in 208Fsrc3 cells, but this was reversed by the catalase mimetic EUK-8 .
  • High cell density reduced NO/peroxynitrite signaling, suggesting microenvironmental factors (e.g., cell-to-cell contact) modulate DEA NONOate’s efficacy . Methodological Note: Use real-time NO sensors (e.g., electrochemical probes) to quantify spatial-temporal NO dynamics under competing redox conditions .

Q. What experimental designs are recommended for analyzing DEA NONOate’s dual role in endothelial hyperpolarization and vasodilation?

  • In resistance arteries, DEA NONOate (20 nM) restored endothelium-dependent hyperpolarization inhibited by L-NAME (NOS blocker), requiring concurrent use of KCa channel inhibitors (apamin/TRAM-34) to dissect NO-cGMP vs. EDH pathways .
  • For mechanistic clarity, pair DEA NONOate with cGMP analogs (e.g., 8-Br-cGMP) to differentiate direct NO effects from downstream signaling .

Q. How does DEA NONOate compare to other NO donors (e.g., Sper NONOate) in kinetic studies of NO release?

  • DEA NONOate releases NO rapidly (t₁/₂ = 2.1 min), making it suitable for acute interventions, while Sper NONOate’s slower release (t₁/₂ = 39 min) suits sustained NO exposure experiments .
  • Electrochemical data show DEA NONOate’s NO concentration plateaus within 5–10 min, whereas Sper NONOate requires >30 min for stable release .

Data Analysis & Contradiction Management

Q. How should researchers address variability in DEA NONOate’s efficacy across cell types or tissues?

  • In muscle studies, DEA NONOate uniformly reduced myofilament velocity, but tissue-specific sensitivity may arise from differences in sGC expression or redox buffering .
  • Use transcriptomic/proteomic profiling to identify baseline NO pathway components (e.g., NOS isoforms, SOD levels) in your model .

Q. What statistical approaches are optimal for DEA NONOate dose-response studies with non-linear kinetics?

  • Apply non-parametric ANOVA (e.g., Kruskal-Wallis) for non-Gaussian data, as seen in NO release assays with high variability .
  • Use curve-fitting tools (e.g., KaleidaGraph) to model first-order NO dissociation kinetics and calculate EC₅₀/IC₅₀ values .

Research Frameworks

Q. How can the PICOT framework structure DEA NONOate studies in translational research?

Example PICOT question:

  • P (Population): Vascular smooth muscle cells from hypertensive models
  • I (Intervention): DEA NONOate (10–100 nM)
  • C (Comparison): Untreated cells or cells treated with alternative NO donors
  • O (Outcome): cGMP-dependent vasodilation magnitude
  • T (Time): 30-min exposure .

Q. What are the ethical considerations for DEA NONOate use in human tissue studies?

  • Adhere to institutional biosafety guidelines for NO donors, which may require ventilation controls due to NO’s gaseous nature .
  • For ex vivo human tissue experiments, ensure informed consent and ethical approval for tissue procurement .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.